molecular formula C8H7NOS B163663 Thieno[2,3-b]pyridin-2-ylmethanol CAS No. 131337-81-0

Thieno[2,3-b]pyridin-2-ylmethanol

Cat. No.: B163663
CAS No.: 131337-81-0
M. Wt: 165.21 g/mol
InChI Key: XLUKSWZEEAGBDH-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H7NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridin-2-ylmethanol typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the use of 2-cyanoethanethioamide as a starting material, which undergoes a series of reactions to form the desired thienopyridine structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields the corresponding alcohols or amines .

Scientific Research Applications

Thieno[2,3-b]pyridin-2-ylmethanol has a wide range of applications in scientific research:

Biological Activity

Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a fused thiophene and pyridine ring structure with a hydroxymethyl group at the second position of the pyridine ring. Its molecular formula is C₉H₉N₃OS. The unique structural features contribute to its reactivity and potential biological activity, making it a subject of interest in drug discovery.

Synthesis Methods

Various synthetic approaches have been developed for this compound. These methods typically involve the reaction of appropriate thiophene and pyridine derivatives under controlled conditions to yield the target compound. The synthesis can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies have shown that this compound and its derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells. For instance, one study demonstrated that a newly synthesized thieno[2,3-b]pyridine compound significantly reduced cell viability in MDA-MB-231 and MCF-7 breast cancer cell lines after 24 hours of treatment. The compound exhibited dose-dependent cytotoxicity, with maximal effects observed at higher concentrations over extended treatment periods .
  • Antimicrobial Activity : this compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting potential applications in treating infectious diseases .
  • Antidiabetic and Anti-inflammatory Effects : Some studies have suggested that this compound may possess antidiabetic properties by modulating glucose metabolism pathways. Additionally, anti-inflammatory activities have been observed in certain derivatives, indicating a broader therapeutic potential beyond oncology .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.05 µM after 24 hours of exposure. The study utilized the MTT assay to quantify cell viability and metabolic activity, confirming the compound's potent anticancer properties .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, several thieno[2,3-b]pyridine derivatives were synthesized and tested against common bacterial pathogens. The results demonstrated that specific derivatives exhibited antimicrobial activity comparable to established antibiotics, highlighting their potential as new therapeutic agents for infectious diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Pathogen IC50/Effect Concentration Notes
AnticancerMDA-MB-2310.05 µM (24h)Significant cytotoxicity observed
AnticancerMCF-7Increased GalNAc-GM1b+ CSCsModulated glycolysis/gluconeogenesis pathways
AntimicrobialGram-positive/negative bacteriaVaries by derivativeComparable activity to reference antibiotics
AntidiabeticVarious metabolic pathwaysNot specifiedPotential modulation of glucose metabolism

Properties

IUPAC Name

thieno[2,3-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKSWZEEAGBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428152
Record name thieno[2,3-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131337-81-0
Record name thieno[2,3-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thieno[2,3-b]pyridine-2-carboxaldehyde (1.63 g) prepared according to J. Het. Chem. 355 (1974) was dissolved in ethanol (20 ml) and to the solution was added sodium borohydride (0.19 g). After 30 minutes the solution was evaporated to dryness and the residue extracted with methylene chloride (50 ml). The organic extract was washed with water (2×25 ml), the extract dried and then evaporated to obtain 2-hydroxymethylthieno[2,3-b]pyridine (1.40 g) as an amber oil. 'HNMR (CDCl3,60 MHz): 4.9 (s, 1H), 6.3 (s, 1H), 6.9 s, 1H), 7.1 (m, 1H), 7.8 (m, 1H), 8.4 (m, 1H). This product was dissolved in a solution of pyridine (2 ml) in methylene chloride (20 ml) and to the resulting solution was added methane sulfonyl chloride (1.14 g). Upon stirring overnight at room temperature, the solution was poured onto ice water (25 ml). The methylene chloride layer was separated, washed with water (2×10 ml) and then dried and evaporated. The residue was purified by chromatography on silica gel with a mixture of methylene chloride-ethyl acetate (9:1) as eluant to obtain the title compound (0.76 g; m.p. 47°-49° C.).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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